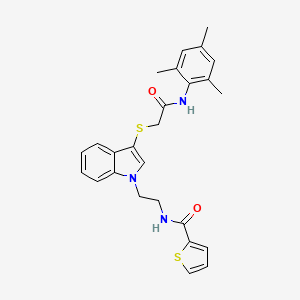

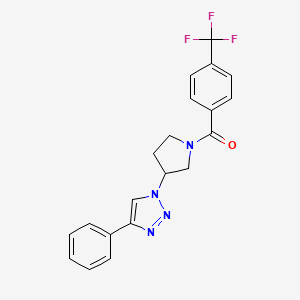

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

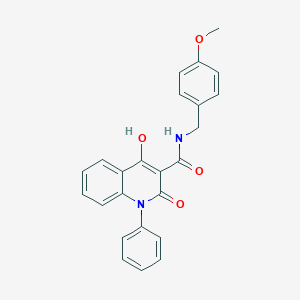

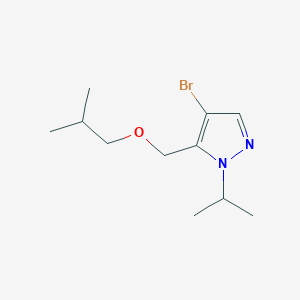

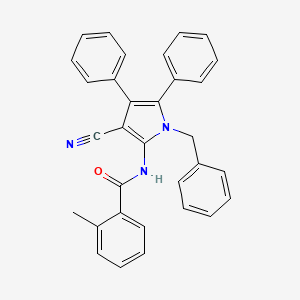

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is attached to a phenyl group and a pyrrolidin-1-yl group . The molecule also contains a trifluoromethyl group attached to another phenyl group .

Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The starting material for the synthesis of the triazole was (S)-(-) ethyl lactate . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H NMR spectrum of similar compounds showed two singlet peaks assigned to the 1,2,4-triazole ring . The 13C NMR spectra showed the coupling between the fluorine atoms and the carbons of the aryl rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains a trifluoromethyl group attached to a phenyl group .Aplicaciones Científicas De Investigación

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles are privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability contribute to their popularity. The compound may serve as a scaffold for designing novel drugs. Researchers have synthesized derivatives with 1,2,3-triazole cores and evaluated their biological activities . For instance, antiproliferative agents against cancer cells have been developed using the “click chemistry” approach.

Organic Synthesis and Click Chemistry

The compound’s 1,2,3-triazole moiety is amenable to various synthetic approaches. Notably, click chemistry methods (such as Huisgen 1,3-dipolar cycloaddition and strain-promoted azide-alkyne cycloaddition) have been employed to construct 1,2,3-triazole-containing molecules. These reactions allow efficient and modular assembly of complex structures .

Bioconjugation and Chemical Biology

Functionalized 1,2,3-triazoles serve as excellent bioconjugation handles. They can be easily attached to biomolecules (such as proteins, peptides, or nucleic acids) via click chemistry. Researchers use these bioconjugates for labeling, imaging, and targeted drug delivery .

Fluorescent Imaging and Molecular Probes

1,2,3-Triazoles have been incorporated into fluorescent probes for cellular imaging. Their unique photophysical properties make them suitable for visualizing biological processes. Researchers have developed triazole-based molecular probes for detecting specific biomolecules (e.g., enzymes, ions, or reactive oxygen species) in live cells.

Propiedades

IUPAC Name |

[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O/c21-20(22,23)16-8-6-15(7-9-16)19(28)26-11-10-17(12-26)27-13-18(24-25-27)14-4-2-1-3-5-14/h1-9,13,17H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACCHCKDKIIKEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3020443.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one](/img/structure/B3020445.png)